molecular formula C20H18FN3O2 B2453733 (2-Fluorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone CAS No. 1705800-68-5

(2-Fluorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2453733
CAS No.: 1705800-68-5
M. Wt: 351.381
InChI Key: NJOXKINADBYGSQ-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a combination of fluorophenyl, quinoxalin-2-yloxy, and piperidin-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone typically involves multiple stepsThe reaction conditions often require the use of solvents such as toluene, ethyl acetate, or chloroform, and may involve catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce various piperidine-containing compounds .

Scientific Research Applications

(2-Fluorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone is unique due to its specific combination of fluorophenyl, quinoxalin-2-yloxy, and piperidin-1-yl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

(2-fluorophenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c21-16-6-2-1-5-15(16)20(25)24-11-9-14(10-12-24)26-19-13-22-17-7-3-4-8-18(17)23-19/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOXKINADBYGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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